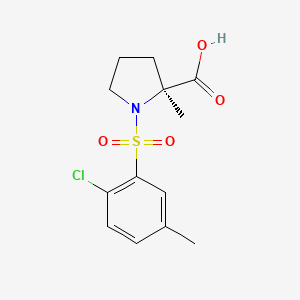![molecular formula C14H19N5O3S B7449967 N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline binds to the ATP-binding site of BTK, thereby inhibiting its activity. BTK is a key component in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased BCR signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells. In preclinical studies, this compound has also been shown to inhibit the proliferation of CLL cells and induce tumor regression in MCL and DLBCL models. This compound has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, this compound has some limitations as well. It is a selective inhibitor of BTK and may not be effective in all B-cell malignancies. This compound may also have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the development of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. Further studies are needed to evaluate the optimal dosing and scheduling of this compound in these patients. Combination therapies with other agents, such as immune checkpoint inhibitors, are also being evaluated. Finally, the development of second-generation BTK inhibitors with improved potency and selectivity is an active area of research.
Métodos De Síntesis
The synthesis of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline involves several steps, starting from commercially available starting materials. The key step involves the coupling of 4-morpholin-4-ylsulfonyl chloride with N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline in the presence of a base. The resulting intermediate is then reacted with a suitable amine to yield this compound.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit BCR signaling and induce apoptosis in B-cells.
Propiedades
IUPAC Name |
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-11-16-14(17-18)10-15-12-2-4-13(5-3-12)23(20,21)19-6-8-22-9-7-19/h2-5,11,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAKPCNVJISMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)

![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
![5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7449929.png)

![4-phenyl-1-(prop-2-enoyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7449943.png)
![N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B7449945.png)
![2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
